

Application Notes for High-Throughput Screening with PF-06463922 (Lorlatinib)

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Compound of Interest

Compound Name: PF-303

Cat. No.: B610026

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Introduction

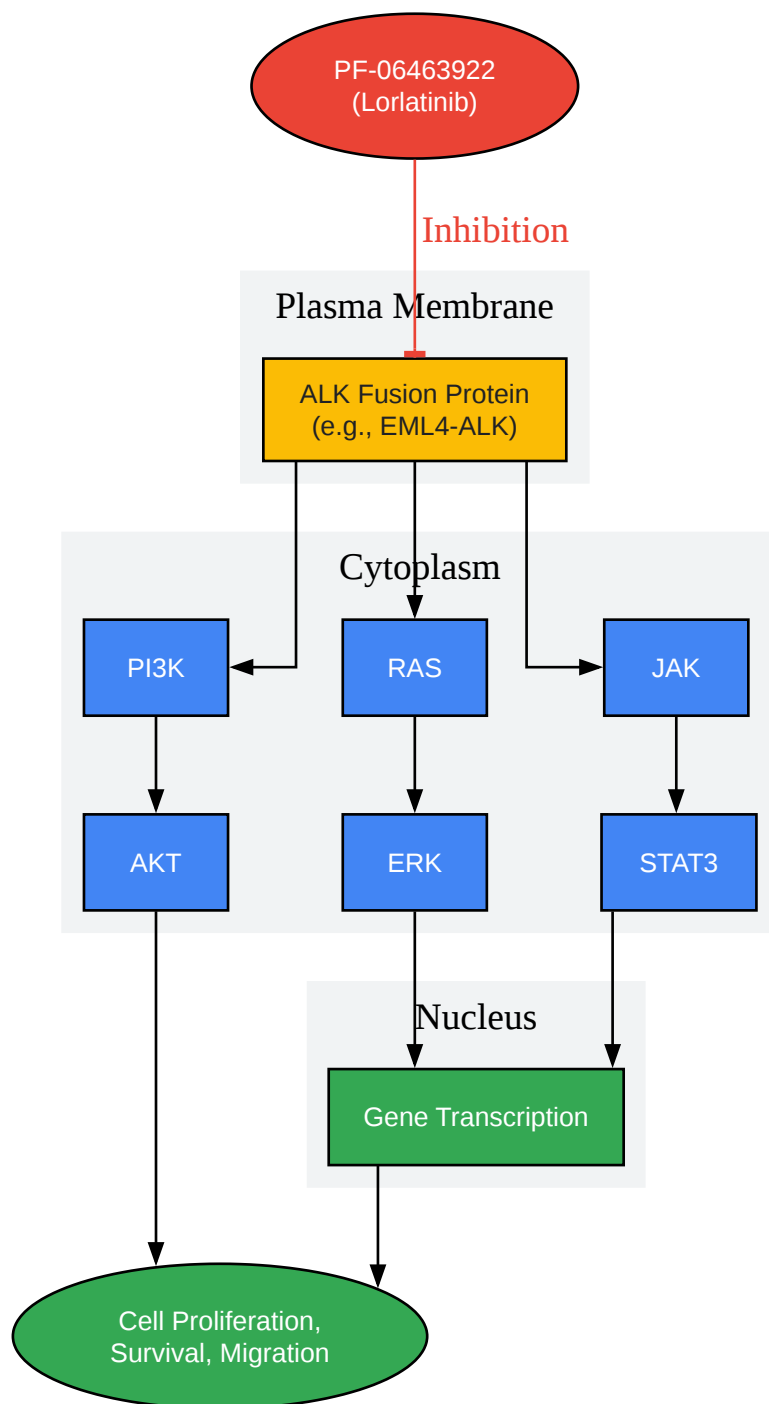
These application notes provide detailed protocols and data for the use of PF-06463922 (Lorlatinib) in high-throughput screening (HTS) assays for the discovery and characterization of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase inhibitors. PF-06463922 is a potent, third-generation, ATP-competitive small-molecule inhibitor of ALK and ROS1.^{[1][2][3]} It is particularly notable for its efficacy against a wide spectrum of resistance mutations that arise during treatment with earlier-generation ALK inhibitors and its ability to penetrate the blood-brain barrier.^{[1][2]}

Note on Compound Nomenclature: The user specified "PF-303." Initial research identified **PF-303** as a Bruton's tyrosine kinase (BTK) inhibitor. However, the broader context of the request, focusing on HTS for kinase inhibitors and signaling pathways, strongly aligns with the well-documented ALK/ROS1 inhibitor PF-06463922 (Lorlatinib). These application notes are therefore based on PF-06463922.

Mechanism of Action and Signaling Pathway

PF-06463922 functions by competitively binding to the ATP pocket of the ALK and ROS1 kinase domains, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways.^{[1][2]} Constitutive activation of ALK, often through chromosomal rearrangements (e.g., EML4-ALK), drives oncogenesis by promoting cell proliferation, survival, and migration.^[4] The primary signaling cascades activated by oncogenic

ALK include the JAK-STAT, PI3K-AKT, and RAS-ERK pathways.[4][5] Inhibition of ALK by PF-06463922 effectively abrogates these downstream signals.



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Caption: ALK signaling pathway and inhibition by PF-06463922.

Data Presentation: In Vitro Inhibitory Activity

PF-06463922 demonstrates potent inhibitory activity against wild-type ALK and ROS1, as well as a comprehensive panel of clinically observed crizotinib-resistant ALK mutants.

Table 1: Biochemical Inhibitory Potency of PF-06463922

Target Kinase	Inhibition Constant (Ki) [nM]
Wild-Type ALK	<0.07

Data sourced from preclinical biochemical assays.[\[2\]](#)

Table 2: Cellular Inhibitory Potency (IC50) of PF-06463922 against ALK Mutations

Cell Line / ALK Mutant	ALK Phosphorylation IC50 [nM]	Cell Viability IC50 [nM]
Ba/F3 EML4-ALKWT	1-16	1-21
Ba/F3 EML4-ALKL1196M	15-43	29-41
Ba/F3 EML4-ALKG1269A	14-80	18-62
Ba/F3 EML4-ALKG1202R	77-113	114-156
Ba/F3 EML4-ALKC1156Y	1-3	3-10
H3122 EML4-ALKWT	1	9
H3122 EML4-ALKL1196M	15	29
H3122 EML4-ALKG1269A	14	20

Data compiled from various preclinical cellular assays.[\[2\]](#)[\[6\]](#)

Table 3: Cellular Inhibitory Potency (IC50) of PF-06463922 against ROS1 Fusions

Cell Line / ROS1 Fusion	Cell Proliferation IC50 [nM]
HCC78 (SLC34A2-ROS1)	1.3
Ba/F3 (CD74-ROS1)	0.6

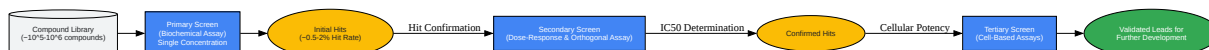
Data sourced from preclinical cell proliferation assays.[7]

High-Throughput Screening Protocols

PF-06463922 is an ideal positive control for HTS campaigns designed to identify novel ALK or ROS1 inhibitors. Below are representative protocols for both biochemical and cell-based screening assays.

HTS Workflow

A typical HTS campaign follows a tiered approach, starting with a broad primary screen to identify initial "hits," followed by more detailed secondary and tertiary assays for confirmation, characterization, and validation.



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Caption: A typical workflow for a kinase inhibitor HTS campaign.

Protocol 1: Primary Biochemical HTS using ADP-Glo™

This protocol describes a primary screen to identify inhibitors of ALK kinase activity by measuring ADP production. The ADP-Glo™ Kinase Assay is a robust, luminescent, homogeneous assay suitable for HTS.[4][8]

Objective: To identify compounds that inhibit recombinant ALK kinase activity at a single concentration.

Materials:

- Recombinant human ALK kinase domain
- Poly-Glu,Tyr (4:1) substrate
- ATP (Ultra-Pure)
- PF-06463922 (Positive Control)
- DMSO (Negative Control)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- 384-well low-volume white assay plates

Procedure:

- **Compound Plating:** Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in DMSO) into wells of a 384-well assay plate. Dispense DMSO into control wells. Final compound concentration will be 10 μ M in a 5 μ L reaction volume.
- **Enzyme/Substrate Preparation:** Prepare a 2X ALK enzyme/substrate solution in Assay Buffer. The final concentrations in the 5 μ L reaction should be optimized, but a starting point is 5 nM ALK and 0.2 mg/mL Poly-Glu,Tyr.
- **Enzyme/Substrate Addition:** Add 2.5 μ L of the 2X enzyme/substrate solution to each well of the assay plate.
- **Incubation:** Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
- **Reaction Initiation:** Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near its K_m for ALK (e.g., 10 μ M). Add 2.5 μ L of the 2X ATP solution to all wells to start the kinase reaction.
- **Kinase Reaction:** Incubate the plate for 60 minutes at room temperature.

- **Reaction Termination & ATP Depletion:** Add 5 μ L of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.
- **Incubation:** Incubate for 40 minutes at room temperature.
- **ADP to ATP Conversion & Signal Generation:** Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.
- **Incubation:** Incubate for 30-60 minutes at room temperature.
- **Data Acquisition:** Read the luminescence on a plate-reading luminometer.

Data Analysis:

- **Positive Control:** Wells with ALK enzyme and DMSO (Maximum signal, 0% inhibition).
- **Negative Control:** Wells without ALK enzyme or with 1 μ M PF-06463922 (Minimum signal, 100% inhibition).
- Calculate the percent inhibition for each test compound relative to the controls.
- Hits are typically defined as compounds exhibiting inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Protocol 2: Secondary Cell-Based HTS for ALK Phosphorylation

This protocol is for a secondary, cell-based assay to confirm the activity of hits from the primary screen and determine their potency in a more physiologically relevant context. This example uses a LanthaScreen™ Cellular Assay to measure the inhibition of ALK autophosphorylation.^[9]
^[10]

Objective: To determine the IC₅₀ of hit compounds by quantifying the inhibition of ALK autophosphorylation in a relevant cell line (e.g., H3122, which harbors the EML4-ALK fusion).

Materials:

- H3122 non-small cell lung cancer cells
- Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
- PF-06463922 (Reference Compound)
- LanthaScreen™ Cellular Assay Lysis Buffer containing Terbium-labeled anti-phospho-ALK antibody
- 384-well cell culture-treated plates

Procedure:

- Cell Plating: Seed H3122 cells into 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
- Compound Preparation: Prepare 10-point, 3-fold serial dilutions of hit compounds and PF-06463922 in DMSO. Then, dilute these into culture medium to a 5X final concentration.
- Compound Treatment: Add 5 µL of the 5X compound solutions to the cells. Include DMSO-only wells as a vehicle control.
- Incubation: Incubate the plates for 2-4 hours at 37°C, 5% CO₂.
- Cell Lysis and Antibody Addition: Add 6 µL of the LanthaScreen™ Lysis Buffer containing the Tb-labeled anti-phospho-ALK antibody to each well. This step lyses the cells and allows the antibody to bind to phosphorylated ALK.
- Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Measure the emission at two wavelengths (e.g., 520 nm for the GFP-tagged substrate if used, and 620 nm for the Terbium donor) following excitation at ~340 nm.
- Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion

PF-06463922 is a highly potent and selective ALK/ROS1 inhibitor with excellent activity against a wide range of clinically relevant mutations. Its well-characterized profile makes it an essential tool compound for HTS campaigns aimed at discovering the next generation of ALK inhibitors. The protocols provided here offer a robust framework for the primary identification and secondary validation of novel inhibitors, leveraging established HTS technologies to ensure reliable and reproducible results.

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References

- 1. benchchem.com [benchchem.com]
- 2. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.in]
- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. promega.com [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen Cellular Assays | Thermo Fisher Scientific - JP [thermofisher.com]
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